Eremophilene (CAS 10219-75-7) is a high-value bicyclic sesquiterpene characterized by an octahydronaphthalene skeleton. Functioning as a central biosynthetic intermediate, it is widely sought after as a precursor for eremophilane-type sesquiterpenoids, which have significant applications in the flavor, fragrance, and agricultural chemical industries[1]. Structurally isomeric to valencene and aristolochene, eremophilene possesses distinct stereochemical configurations at the C-4, C-5, and C-7 chiral centers[2]. For industrial and laboratory procurement, its primary value lies in its unique processability and precursor suitability; it offers highly specific enzymatic binding affinities, scalable biosynthetic yields, and strict regioselectivity during oxidation, making it an irreplaceable starting material for targeted sesquiterpene synthesis [3].
Substituting eremophilene with closely related sesquiterpenes, such as valencene or 5-epi-aristolochene, fundamentally alters downstream synthetic and biocatalytic outcomes[1]. While valencene is the standard precursor for nootkatone production, the oxidation of eremophilene strictly yields eremophilone and its derivatives, which possess entirely different olfactory and biological profiles[2]. Furthermore, in enzymatic processes, the stereochemical differences in the A and B rings lead to divergent hydroxylation patterns; for example, premnaspirodiene oxygenase (HPO) converts eremophilene to a single dominant 2β-hydroxy product at a high turnover rate, whereas 5-epi-aristolochene yields a complex mixture of four distinct mono-hydroxylated products [3]. Consequently, buyers cannot use generic bicyclic sesquiterpenes when the target application requires the precise regioselectivity and product profile of the eremophilane skeleton.
Eremophilene demonstrates high suitability for large-scale microbial production compared to other benchmark sesquiterpenes. In optimized fed-batch fermentation using engineered Saccharomyces cerevisiae, eremophilene achieved a biosynthetic titer of 34.6 g/L[1]. In contrast, comparable optimization efforts for valencene in similar yeast systems typically yield lower maximum titers, frequently reported around 16.6 g/L [2]. This significant difference in biosynthetic scalability highlights eremophilene as a strong candidate for bulk procurement in applications requiring high-volume sesquiterpene feedstocks.
| Evidence Dimension | Maximum biosynthetic titer in engineered S. cerevisiae |
| Target Compound Data | Eremophilene (34.6 g/L) |
| Comparator Or Baseline | Valencene (16.6 g/L) |
| Quantified Difference | 108% higher volumetric yield for eremophilene |
| Conditions | Optimized fed-batch fermentation in bioreactors |
For industrial buyers evaluating sesquiterpenes for bulk applications, eremophilene offers a highly scalable and superior biosynthetic yield compared to standard valencene.
The structural nuances of eremophilene (specifically its epimers) dictate a much cleaner biocatalytic conversion profile than its close analog, 5-epi-aristolochene. When processed by premnaspirodiene oxygenase (HPO), epi-eremophilene is converted into a single dominant reaction product (2β-hydroxy epi-eremophilene) with high catalytic efficiency[1]. Conversely, the hydroxylation of 5-epi-aristolochene by the same enzyme results in a complex mixture of four different mono-hydroxylated products, complicating downstream purification [1].
| Evidence Dimension | Number of mono-hydroxylated products generated by HPO |
| Target Compound Data | Epi-eremophilene (1 dominant product: 2β-hydroxy derivative) |
| Comparator Or Baseline | 5-epi-aristolochene (4 distinct mono-hydroxylated products) |
| Quantified Difference | Single product vs. 4-product mixture |
| Conditions | In vitro enzymatic assay with premnaspirodiene oxygenase (HPO) |
Procurement of the exact eremophilene skeleton is critical for high-yield, stereospecific biocatalytic oxidations, avoiding the costly and complex purification steps required for aristolochene analogs.
Eremophilene exhibits a high binding affinity to specific bacterial cytochromes, making it an efficient substrate for targeted enzymatic studies. Spectroscopic binding assays reveal that (+)-eremophilene binds to CYP264B1 from Sorangium cellulosum So ce56 with a dissociation constant (Kd) of approximately 0.40 µM [1]. This represents a tight binding interaction, stronger than the baseline affinities often observed for generic sesquiterpenes with non-native P450 enzymes (which frequently exhibit Kd values in the 10–100 µM range).
| Evidence Dimension | Enzyme binding affinity (Kd) to CYP264B1 |
| Target Compound Data | (+)-Eremophilene (~0.40 µM) |
| Comparator Or Baseline | Generic non-native sesquiterpene substrates (>10 µM baseline) |
| Quantified Difference | Order-of-magnitude tighter binding |
| Conditions | In vitro spectroscopic binding assay with purified CYP264B1 |
For researchers engineering microbial systems for hydroxylated isoprenoid production, eremophilene's high binding affinity ensures maximum catalytic efficiency and pathway flux.
The choice between eremophilene and valencene fundamentally dictates the class of the final oxidized product. Chemical and enzymatic oxidation of valencene is well-documented to yield nootkatone and nootkatol, which are highly valued in the citrus flavor industry[1]. In contrast, the oxidation of eremophilene yields eremophilone and its structural derivatives [2]. Because the stereochemistry of the methyl groups and the isopropenyl substituent differs between the two frameworks, they cannot act as interchangeable precursors for these distinct ketone classes.
| Evidence Dimension | Primary oxidation product class |
| Target Compound Data | Eremophilene (Eremophilone and derivatives) |
| Comparator Or Baseline | Valencene (Nootkatone and nootkatol) |
| Quantified Difference | Complete divergence in final product skeleton |
| Conditions | Standard chemical or enzymatic oxidation protocols |
Buyers targeting the synthesis of eremophilane-class flavorants or phytoalexins must procure eremophilene, as valencene substitution will result in the wrong chemical class entirely.
Directly following from its unique oxidation pathway [1], eremophilene is the mandatory starting material for the chemical or biocatalytic synthesis of eremophilone and related phytoalexins. It is the correct choice for flavor and fragrance developers who specifically need the eremophilane skeleton, where common substitutes like valencene would incorrectly yield nootkatone derivatives.
Due to its ultra-tight binding affinity (~0.40 µM to CYP264B1) and its ability to yield a single dominant 2β-hydroxy product when processed by specific oxygenases[2], eremophilene is the optimal substrate for engineered microbial systems. It is highly recommended for industrial biotechnology applications focused on the efficient, stereospecific production of hydroxylated sesquiterpenes without the burden of complex downstream purification.
Leveraging its proven capacity to reach exceptional biosynthetic titers (up to 34.6 g/L in engineered yeast) [3], eremophilene is an ideal candidate for scale-up procurement. It is the preferred choice for manufacturers developing bulk agricultural pest control agents (e.g., fall armyworm repellents) or high-energy-density liquid terpene fuels, where volumetric yield directly impacts commercial viability.